2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one
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Overview
Description
2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one is a complex organic compound that features a phthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one typically involves multiple steps. One common approach is to start with the phthalazinone core and introduce the piperazine moiety through a series of substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one is unique due to its specific combination of a phthalazinone core and a piperazine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H26N4O2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-methyl-4-[2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-10-18(11-9-16)27-13-12-26(15-17(27)2)22(28)14-21-19-6-4-5-7-20(19)23(29)25(3)24-21/h4-11,17H,12-15H2,1-3H3 |
InChI Key |
RHTXPIGOIWGDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)CC3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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